molecular formula C10H21NO2 B7860633 n-Octylglycine CAS No. 52478-47-4

n-Octylglycine

Cat. No. B7860633
CAS RN: 52478-47-4
M. Wt: 187.28 g/mol
InChI Key: HEFYHDKCEOTPPW-UHFFFAOYSA-N
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Description

N-Octylglycine is a chemical compound with the molecular formula C10H21NO2 . It has an average mass of 187.279 Da and a monoisotopic mass of 187.157227 Da . It is also known by other names such as Glycine, N-octyl-, N-Octylglycin, (OCTYLAMINO)ACETIC ACID, and Caprylylglycine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear aliphatic N-substituent . In a study, it was found that the PNOG blocks pack into a highly ordered crystalline structure with a board-like molecular geometry .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, it’s worth noting that the structure of the N-substituent can influence the crystalline packing and hierarchical self-assembly of compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.28 . It is recommended to be stored at 0-8°C .

Scientific Research Applications

1. Structural and Vibrational Studies

Research on phenylglycine, a molecule similar to n-Octylglycine, highlights its potential in structural and vibrational studies. The crystal structure and vibrational properties of potassium dl-phenylglycinate, a salt related to phenylglycine, have been determined through X-ray diffraction and spectroscopic methods. This research contributes to understanding the molecular packing and interactions in these types of compounds (Ilczyszyn et al., 2009).

2. Metabolomics Analysis and Diabetes Study

N-Acyl glycines, a class of metabolites closely related to this compound, have been identified as important in the human body's detoxification system. A novel method using 3-nitrophenylhydrazine for the detection of N-Acyl glycines by liquid chromatography-mass spectrometry (LC–MS) has been developed. This approach has been applied to study diabetes progression in mice, suggesting a potential for this compound derivatives in biomedical research and diagnostics (Xiang et al., 2023).

3. Photoinitiation Research

N-Phenylglycine, another compound structurally similar to this compound, has been explored for its photoinitiation capabilities. Studies reveal that N-Phenylglycine can generate radicals upon exposure to near-UV light, suggesting potential applications in free radical photopolymerization, which could be relevant for this compound derivatives in materials science and photolithography (Zhang et al., 2018).

4. Molecular Dynamics and DNA Interaction

Research on glycine derivatives, which include this compound, has provided insights into their interactions with DNA. Studies on platinum and palladium complexes of glycine derivatives and their binding to calf thymus DNA through groove binding suggest potential applications in medicinal chemistry and cancer therapy (Moghadam et al., 2016).

Safety and Hazards

The safety information for n-Octylglycine indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

2-(octylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-9-10(12)13/h11H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYHDKCEOTPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325515
Record name N-Octylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52478-47-4
Record name NSC509475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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